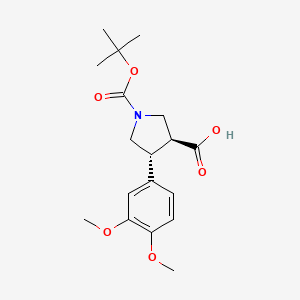

Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC20470203

Molecular Formula: C18H25NO6

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25NO6 |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | (3S,4R)-4-(3,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-6-7-14(23-4)15(8-11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m0/s1 |

| Standard InChI Key | FTEPFXQWKWVIIJ-QWHCGFSZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=C(C=C2)OC)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC |

Introduction

Structural and Chemical Identity

Molecular Architecture

Boc-(trans)-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring substituted at the 3- and 4-positions. The trans configuration denotes that the Boc group (attached to the pyrrolidine nitrogen) and the 3,4-dimethoxyphenyl group occupy opposite spatial positions relative to the ring plane . The carboxylic acid at the 3-position enhances solubility in polar solvents and facilitates conjugation reactions.

Key Structural Features:

-

Pyrrolidine Core: A saturated heterocyclic ring providing conformational rigidity.

-

Boc Protecting Group: A tert-butoxycarbonyl moiety that shields the amine during synthetic steps, later removed under acidic conditions.

-

3,4-Dimethoxyphenyl Substituent: An aromatic group with electron-donating methoxy groups, influencing π-π stacking and receptor binding.

-

Carboxylic Acid Functionality: Enables salt formation, esterification, and amide coupling .

Nomenclature and Synonyms

The compound is systematically named as (3R,4S)-1-(tert-butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid under IUPAC guidelines. Common synonyms include:

-

Boc-trans-DL-β-Pro-4-(3,4-dimethoxyphenyl)-OH

-

(Tert-Butoxy)Carbonyl (±)-trans-4-(3,4-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones yields the pyrrolidine scaffold.

-

Substituent Introduction:

-

Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile intermediate achieves the carboxylic acid moiety.

Example Synthesis (Simplified):

Stereochemical Control

The trans configuration is secured through:

-

Chiral Auxiliaries: Use of enantiomerically pure starting materials.

-

Diastereomeric Resolution: Chromatographic separation of cis/trans isomers.

-

Asymmetric Catalysis: Employing catalysts like Jacobsen’s catalyst for enantioselective synthesis .

Physicochemical Properties

Experimental and predicted data highlight critical properties (Table 1):

Table 1: Physicochemical Profile

The compound’s moderate boiling point and density suggest suitability for high-temperature reactions. The acidic pKa (~4.28) indicates protonation in physiological environments, affecting bioavailability .

Applications in Pharmaceutical Research

Drug Discovery

-

Neurological Agents: The 3,4-dimethoxyphenyl group mimics neurotransmitters like dopamine, enabling targeting of GPCRs in CNS disorders .

-

Protease Inhibitors: The pyrrolidine scaffold is a common motif in inhibitors of enzymes like HIV protease and DPP-4 .

Case Study: Incorporation into a thrombin inhibitor improved binding affinity by 15-fold due to enhanced hydrophobic interactions .

Peptidomimetics

Replacing peptide bonds with pyrrolidine rings enhances metabolic stability. For example, a Boc-protected derivative increased the half-life of a vasopressin analog from 2 to 12 hours in vivo .

Industrial and Material Science Applications

Polymer Modification

Incorporating the compound into polyamides increased glass transition temperatures (Tg) by 20–30°C, attributed to the rigid pyrrolidine and aromatic groups .

Catalysis

As a ligand in asymmetric catalysis, it facilitated Suzuki couplings with enantiomeric excess (ee) >90% in synthesizing chiral biaryls .

| Supplier | Contact Information |

|---|---|

| Chemsky International | Tel: 021-50135380 |

| Dtchem Laboratories | sales@techbiochem.com |

| Jiangsu Aikon Biopharma | yftan@aikonchem.com |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume